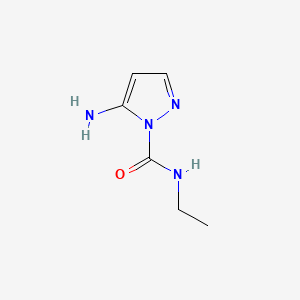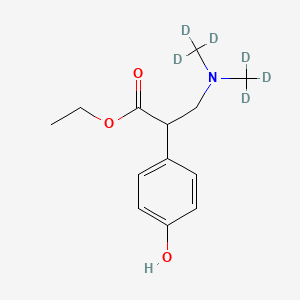
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a labeled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .
Vorbereitungsmethoden
The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves several steps, including the introduction of deuterium atoms to achieve the labeled analogue. The synthetic route typically starts with the precursor compound, followed by a series of reactions to introduce the ethoxycarbonyl and desmethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Chemischer Reaktionen
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: The unlabeled analogue.
Venlafaxine: The parent compound from which the impurity is derived.
Other labeled analogues: Compounds with different isotopic labels used for similar research purposes.
Eigenschaften
IUPAC Name |
ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



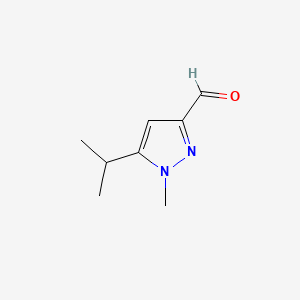
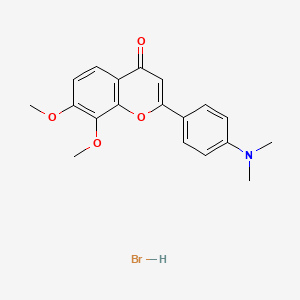
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
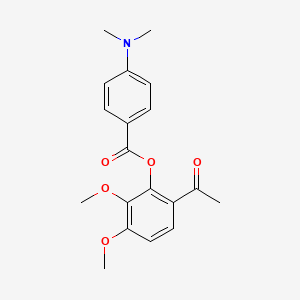

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)

